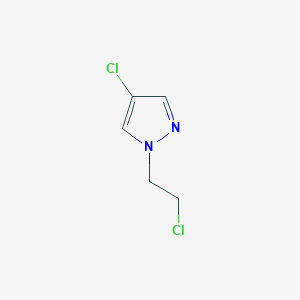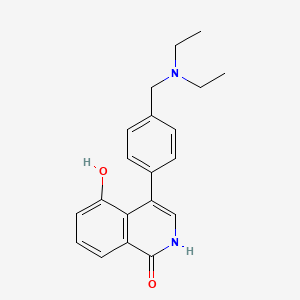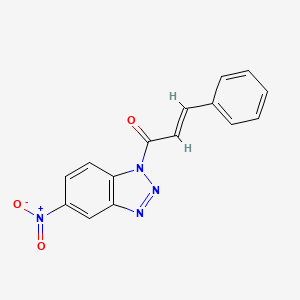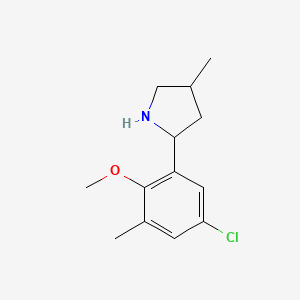![molecular formula C16H19N3O B12892730 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile CAS No. 919088-06-5](/img/structure/B12892730.png)
2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring, a piperazine moiety, and a nitrile group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor, such as a halogenated benzofuran derivative, reacts with a cyanide source under appropriate conditions.
Industrial Production Methods
Industrial production of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound’s reactivity and chemical properties make it a valuable tool for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound shares the piperazine and nitrile moieties but has a different core structure.
Benzofuran Derivatives: Other benzofuran derivatives with similar biological activities include compounds with different substituents on the benzofuran ring.
Uniqueness
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile is unique due to its specific combination of a benzofuran ring, piperazine moiety, and nitrile group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and drug development .
Properties
CAS No. |
919088-06-5 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3 |
InChI Key |
GEETYPDUNTWBKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


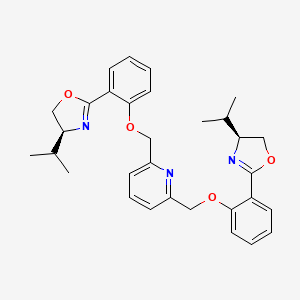
![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
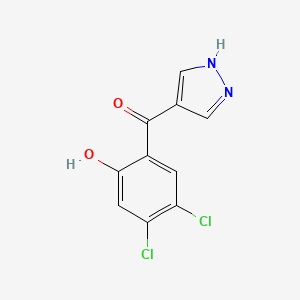
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

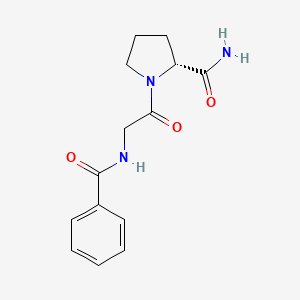
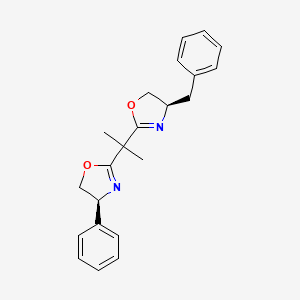
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)
